molecular formula C19H34F3O3PS B3174283 Tricyclohexylphosphonium trifluoromethanesulfonate CAS No. 952649-12-6

Tricyclohexylphosphonium trifluoromethanesulfonate

Cat. No.: B3174283
CAS No.: 952649-12-6
M. Wt: 430.5 g/mol
InChI Key: HIELZYUTOPSKJX-UHFFFAOYSA-N
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Description

Significance of Phosphonium (B103445) Salts in Modern Organic Synthesis and Catalysis

Phosphonium salts, characterized by a positively charged phosphorus atom bonded to four organic groups, are fundamental reagents and intermediates in organic chemistry. fiveable.mewikipedia.org Their most prominent role is as precursors to phosphorus ylides for the Wittig reaction, a widely used method for synthesizing alkenes from carbonyl compounds. fiveable.me The stability and ease of handling of phosphonium salts make them reliable starting materials for generating the more reactive ylides in situ. fiveable.me

Beyond the Wittig reaction, phosphonium salts are extensively used as phase-transfer catalysts (PTC), facilitating reactions between reagents located in different immiscible phases (e.g., aqueous and organic). rsc.org Their lipophilic organic substituents allow them to transport anionic reagents into the organic phase, thereby accelerating reaction rates. Organic phosphonium cations are lipophilic and can be useful in this context, much like quaternary ammonium (B1175870) salts. wikipedia.org Furthermore, they serve as ligands in transition metal catalysis and as precursors for other valuable organophosphorus compounds. rsc.orgchemimpex.com The development of novel phosphonium salts continues to expand their applications in diverse areas, including supramolecular chemistry and the synthesis of complex heterocyclic systems. rsc.orgnih.gov

The Trifluoromethanesulfonate (B1224126) Anion in Chemical Reactivity and Stability

The trifluoromethanesulfonate anion (CF₃SO₃⁻), commonly known as triflate (OTf), is one of the most effective leaving groups in organic chemistry. wikipedia.org Its exceptional stability is a key feature, arising from the strong electron-withdrawing effect of the trifluoromethyl group and extensive resonance delocalization of the negative charge across the three oxygen atoms. wikipedia.orgsinocurechem.com This stability is a direct consequence of the fact that its conjugate acid, triflic acid (CF₃SO₃H), is a superacid—an acid stronger than pure sulfuric acid. wikipedia.orgsinocurechem.com

The triflate anion's stability makes it very weakly coordinating and poorly nucleophilic. wikipedia.orgsinocurechem.com This low nucleophilicity is highly desirable in many chemical reactions, as it prevents the anion from interfering with the desired transformation by competing with other nucleophiles. sinocurechem.com While it is primarily known as a leaving group, under certain conditions, the triflate anion can act as a nucleophile, although this is less common. nih.govacs.org Salts containing the triflate anion are often thermally stable, which adds to their utility in a range of reaction conditions. wikipedia.org

Overview of Tricyclohexylphosphonium Trifluoromethanesulfonate as a Multifaceted Reagent in Academia

This compound, with the chemical formula [(C₆H₁₁)₃PH]⁺CF₃SO₃⁻, combines the features of a bulky, electron-rich phosphonium cation with a stable, non-coordinating triflate anion. strem.com This combination results in a salt that is stable, non-hygroscopic, and less corrosive compared to analogous salts like tetrafluoroborates. google.com These properties make it an excellent and safer alternative for storing and handling the air-sensitive tricyclohexylphosphine (B42057) ligand, which is widely used in metal-catalyzed reactions such as Suzuki and Heck couplings. google.comresearchgate.netrsc.org The salt can be used to form an active catalyst with a transition metal without poisoning the metal center. google.com The synthesis of the salt can be achieved by reacting tricyclohexylphosphine, or a protected form of it, with trifluoromethanesulfonic acid. google.com

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 952649-12-6 strem.com
Molecular Formula C₁₉H₃₄F₃O₃PS strem.com
Molecular Weight 430.51 g/mol strem.combldpharm.com
Appearance White crystalline solid researchgate.net
Purity 99% strem.com

Table 2: Key Applications of Constituent Ion Classes in Organic Chemistry

Ion Class Type Key Applications
Cation Phosphonium Salts Wittig reaction, Phase-transfer catalysis, Ligand precursors fiveable.mewikipedia.orgrsc.org
Anion Trifluoromethanesulfonate (Triflate) Excellent leaving group in nucleophilic substitution, Suzuki, and Heck reactions wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tricyclohexylphosphanium;trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H33P.CHF3O3S/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2-1(3,4)8(5,6)7/h16-18H,1-15H2;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIELZYUTOPSKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.C(F)(F)(F)S(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34F3O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952649-12-6
Record name Tricyclohexyl phosphonium triflate
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Synthetic Methodologies and Precursor Chemistry of Tricyclohexylphosphonium Trifluoromethanesulfonate

Synthetic Routes to Tricyclohexylphosphonium Trifluoromethanesulfonate (B1224126)

The preparation of this compound can be achieved through several methodologies, primarily involving the reaction of tricyclohexylphosphine (B42057) with a suitable source of the triflate anion.

The most direct and common method for synthesizing tricyclohexylphosphonium trifluoromethanesulfonate is through the straightforward acid-base reaction between tricyclohexylphosphine and trifluoromethanesulfonic acid (TfOH). researchgate.netsigmaaldrich.comatamanchemicals.comwikipedia.org Tricyclohexylphosphine, a Lewis base due to the lone pair of electrons on the phosphorus atom, reacts readily with the superacid TfOH. researchgate.net

In this reaction, the phosphine (B1218219) is protonated by the highly acidic triflic acid, resulting in the formation of the tricyclohexylphosphonium cation and the triflate anion. The reaction is typically carried out in an appropriate aprotic solvent. The resulting salt often precipitates from the reaction mixture or can be isolated upon removal of the solvent. This method is efficient due to the high reactivity of the starting materials and the stability of the resulting salt.

Reaction Scheme: (C₆H₁₁)₃P + CF₃SO₃H → [(C₆H₁₁)₃PH]⁺[CF₃SO₃]⁻

An alternative, albeit less direct, synthetic strategy involves the use of a stable precursor, the tricyclohexylphosphine-carbon disulfide adduct ( (C₆H₁₁)₃P·CS₂ ). nih.gov This approach is particularly useful when the phosphine itself is difficult to handle or purify. The synthesis proceeds in a multi-step fashion.

First, tricyclohexylphosphine is reacted with carbon disulfide to form a stable, solid adduct. nih.govchemicalbook.com This adduct serves as a protected form of the phosphine. To liberate the free phosphine, the adduct is typically heated, often under reflux in a suitable solvent, which causes the retro-reaction and release of carbon disulfide. The freshly generated tricyclohexylphosphine can then be reacted in situ with trifluoromethanesulfonic acid, as described in section 2.1.1, to yield the desired this compound. This method provides a way to generate and use the phosphine without its isolation in a pure, free state. chemicalbook.com

Reaction Scheme:

(C₆H₁₁)₃P + CS₂ → (C₆H₁₁)₃P·CS₂

(C₆H₁₁)₃P·CS₂ --(Heat)--> (C₆H₁₁)₃P + CS₂

(C₆H₁₁)₃P + CF₃SO₃H → [(C₆H₁₁)₃PH]⁺[CF₃SO₃]⁻

The synthesis of phosphonium (B103445) triflates is a general transformation applicable to a wide variety of phosphines. The direct protonation with trifluoromethanesulfonic acid is a broadly used technique. researchgate.netatamanchemicals.com The high acidity of TfOH ensures complete protonation of most phosphines, from simple trialkylphosphines to more complex arylphosphines.

Beyond direct protonation, other triflating agents can be employed to generate phosphonium triflates. For instance, reacting a phosphine with an alkyl triflate, such as methyl trifluoromethanesulfonate, results in a quaternary phosphonium salt where an alkyl group, rather than a proton, is added to the phosphorus atom. researchgate.netnih.gov Similarly, photoredox-mediated arylation of phosphines using diaryliodonium triflates can produce arylphosphonium triflates. rsc.org These alternative methods expand the scope of accessible phosphonium triflate structures, allowing for the introduction of various organic substituents onto the phosphorus center.

Spectroscopic Characterization Techniques for this compound and Related Compounds

The structural confirmation of this compound relies on standard spectroscopic and analytical techniques.

NMR spectroscopy is a primary tool for characterizing this compound.

¹H NMR: The proton NMR spectrum would show complex multiplets corresponding to the protons of the three cyclohexyl rings. The proton directly attached to the phosphorus atom (P-H) would appear as a doublet due to coupling with the phosphorus-31 nucleus.

³¹P NMR: Phosphorus-31 NMR is particularly diagnostic. huji.ac.il Tricyclohexylphosphine exhibits a characteristic chemical shift in its ³¹P NMR spectrum, typically around 10.8 ppm. researchgate.net Upon protonation to form the phosphonium salt, a significant downfield shift is expected. This change in the chemical shift provides clear evidence of the formation of the P-H bond and the resulting positively charged phosphorus center. For comparison, the oxidized form, tricyclohexylphosphine oxide, shows a signal at approximately 47-51 ppm. rsc.orgmagritek.com The precise chemical shift for this compound would be a distinct value confirming its formation.

CompoundNucleusTypical Chemical Shift (δ) in ppmKey Features
Tricyclohexylphosphine³¹P~10.8 researchgate.netSignal for neutral phosphine.
Tricyclohexylphosphonium Cation³¹PDownfield shift from starting phosphineIndicates formation of P-H bond and positive charge.
¹HMultiplets (Cyclohexyl H), Doublet (P-H)Complex signals for rings; P-H proton coupled to ³¹P.

In analogous phosphonium salt structures, the phosphorus atom typically adopts a distorted tetrahedral geometry. nih.gov For this compound, the structure would consist of the bulky [(C₆H₁₁)₃PH]⁺ cation and the [CF₃SO₃]⁻ anion. The analysis would confirm the P-C and P-H bond lengths and the C-P-C bond angles, which are influenced by the steric bulk of the cyclohexyl groups. Furthermore, the crystal structure would elucidate the nature of the ionic interactions between the cation and anion, including potential hydrogen bonding between the acidic P-H proton and the oxygen atoms of the triflate anion.

Structural FeatureExpected ObservationReference Information
Geometry at PhosphorusDistorted TetrahedralCommon for tetracoordinate phosphorus in phosphonium salts. nih.gov
Cation[(C₆H₁₁)₃PH]⁺Bulky, non-planar structure.
Anion[CF₃SO₃]⁻Trifluoromethanesulfonate (triflate).
Intermolecular InteractionsIonic interactions, potential H-bondingHydrogen bonding between P-H and triflate oxygen is possible.

Precursor Chemistry: Tricyclohexylphosphine Synthesis and Derivatization

The synthesis of this compound relies on the availability of its direct precursor, tricyclohexylphosphine (P(C₆H₁₁)₃), often abbreviated as PCy₃. This section details the industrial-scale production and purification of tricyclohexylphosphine, along with its key derivatization reactions that are central to its chemistry, including its oxidation and its coordination to metal centers.

Industrial-Scale Synthesis and Purification of Tricyclohexylphosphine

The commercial production of tricyclohexylphosphine is a critical process, as this phosphine is a widely used ligand in catalysis. researchgate.net An established industrial method for synthesizing tricyclohexylphosphine begins with triphenylphosphine (B44618) oxide. This process involves the hydrogenation of triphenylphosphine oxide in the presence of a catalyst to form the intermediate, tricyclohexylphosphine oxide. This intermediate is then reduced to yield tricyclohexylphosphine. aip.orggoogle.comgoogle.com This approach is favored for its cost-effectiveness and high product yield, making it well-suited for industrial applications. google.com

The hydrogenation step is typically carried out in an autoclave under a hydrogen atmosphere. google.com Various catalysts, such as Ruthenium on carbon (Ru/C), Rhodium on carbon (Rh/C), Palladium on carbon (Pd/C), or Palladium on alumina (Pd/Al₂O₃), can be employed for this transformation. google.com The reaction conditions, including temperature and pressure, are optimized to ensure complete conversion to tricyclohexylphosphine oxide. google.com

Reaction Parameters for the Hydrogenation of Triphenylphosphine Oxide google.com
CatalystSolventReaction Temperature (°C)Hydrogenation Pressure (MPa)
Ru/CCyclohexane2008.0
Rh/CDioxane19010.0
Pd/Al₂O₃THF1806.0

Following the hydrogenation, the tricyclohexylphosphine oxide intermediate is reduced to the final product, tricyclohexylphosphine. A common reducing agent for this step is a combination of potassium borohydride (KBH₄) and aluminum chloride (AlCl₃). google.comgoogle.com

An alternative synthetic route involves the use of a Grignard reagent. google.comchemicalbook.com This method entails the reaction of a cyclohexyl Grignard reagent, prepared from halogenated cyclohexane and magnesium metal, with a phosphorus trihalide, such as phosphorus trichloride. chemicalbook.comgoogle.com Post-reaction, a quenching step is performed at low temperatures, followed by the addition of tetrafluoroboric acid to form a salt. The final product is obtained by resolving this salt with triethylamine. google.com

Purification of tricyclohexylphosphine on an industrial scale is crucial to remove any impurities, particularly its oxide. Recrystallization is a commonly used method for this purpose. researchgate.net Due to its tendency to oxidize in the presence of air, tricyclohexylphosphine must be handled and stored under an inert atmosphere to maintain its purity. researchgate.net

Derivatization to Tricyclohexylphosphine Oxide

Tricyclohexylphosphine oxide (O=P(C₆H₁₁)₃) is a significant derivative of tricyclohexylphosphine. It serves as a key intermediate in one of the primary industrial synthesis routes for tricyclohexylphosphine itself. google.comgoogle.com In this multi-step process, triphenylphosphine oxide is first hydrogenated to produce tricyclohexylphosphine oxide, which is subsequently reduced to tricyclohexylphosphine. google.comgoogle.com

The oxidation of tricyclohexylphosphine to its oxide can also occur readily upon exposure to oxygen. researchgate.net This highlights the importance of handling tricyclohexylphosphine under inert conditions to prevent the formation of the oxide as an impurity. researchgate.net The conversion of tertiary phosphines to their corresponding oxides is a general and often spontaneous reaction in the presence of air. wikipedia.org While specific oxidizing agents like hydrogen peroxide are used for less reactive phosphines, the oxygen in the air is often sufficient to oxidize highly basic trialkylphosphines like tricyclohexylphosphine. wikipedia.org

The physical properties of tricyclohexylphosphine oxide make it distinct from its parent phosphine. It is a colorless to pale yellow powdery solid.

Physical Properties of Tricyclohexylphosphine Oxide
PropertyValue
AppearanceColorless to pale yellow powdery solid
Molecular FormulaC₁₈H₃₃OP
SolubilitySoluble in most organic solvents; Insoluble in water

Formation of Tricyclohexylphosphine-Metal Complexes (e.g., Silver Complexes)

Tricyclohexylphosphine is a bulky, electron-rich ligand that readily coordinates to a variety of metal centers, forming stable metal complexes. chemicalbook.com Its reaction with silver(I) halides provides a clear example of this coordination behavior, leading to the formation of complexes with varying stoichiometries and structures. aip.org

The reaction of tricyclohexylphosphine with silver(I) halides, such as silver chloride (AgCl), silver bromide (AgBr), and silver iodide (AgI), can yield complexes with either a 1:1 or 1:2 metal-to-ligand stoichiometry. aip.org The specific structure of the resulting complex is influenced by factors such as the stoichiometry of the reactants and the nature of the halide. researchgate.net

For a 1:1 stoichiometry, dimeric or cubane structures are observed. aip.org For example, with silver chloride and silver bromide, dimeric complexes with the formula [(PCy₃)Ag(μ-X)₂Ag(PCy₃)] (where X = Cl or Br) are formed. aip.org In the case of silver iodide, a cubane-type tetrameric structure, [AgI(PCy₃)]₄, is observed. aip.org

When a 1:2 stoichiometry of silver(I) halide to tricyclohexylphosphine is used, monomeric complexes with a quasi-trigonal planar geometry are typically formed. aip.org These complexes have the general formula [AgX(PCy₃)₂] (where X = Cl, Br, or I). aip.org The synthesis of these silver complexes often involves the reaction of a silver salt, such as silver tetrafluoroborate (B81430) (AgBF₄), with the phosphine ligand in a suitable solvent like tetrahydrofuran (THF). nih.gov

Examples of Tricyclohexylphosphine-Silver(I) Halide Complexes aip.org
Stoichiometry (AgX:PCy₃)Halide (X)Complex FormulaStructural Type
1:1Cl, Br[(PCy₃)Ag(μ-X)₂Ag(PCy₃)]Dimer
1:1I[AgI(PCy₃)]₄Cubane
1:2Cl, Br, I[AgX(PCy₃)₂]Quasi-trigonal planar monomer

The formation of these well-defined coordination complexes is a fundamental aspect of the chemistry of tricyclohexylphosphine and is crucial for its application in various catalytic systems. researchgate.net

Tricyclohexylphosphonium Trifluoromethanesulfonate in Transition Metal Catalysis

Role as a Ligand and Ligand Precursor in Homogeneous Catalysis

Tricyclohexylphosphonium trifluoromethanesulfonate (B1224126) serves as a precursor to the tricyclohexylphosphine (B42057) (PCy₃) ligand, a crucial component in various homogeneous catalysis systems. nih.gov PCy₃ is a highly basic and sterically demanding tertiary phosphine (B1218219), characterized by a large cone angle of 170° and a pKa of 9.7. wikipedia.org These properties make it an effective ligand in numerous transition metal-catalyzed reactions. The phosphonium (B103445) salt itself is an air-stable solid, which makes it a convenient and safer alternative to handling the air-sensitive tricyclohexylphosphine directly. In solution, the trifluoromethanesulfonate salt readily releases the free phosphine ligand, which can then coordinate to a metal center to form the active catalyst.

Palladium-Catalyzed Cross-Coupling Reactionssigmaaldrich.com

The use of tricyclohexylphosphine, derived from its trifluoromethanesulfonate salt, is well-established in palladium-catalyzed cross-coupling reactions. The ligand's strong electron-donating ability and bulkiness enhance the reactivity of the palladium catalyst, facilitating key steps in the catalytic cycle such as oxidative addition and reductive elimination. nih.gov

In Suzuki-Miyaura cross-coupling reactions, which form carbon-carbon bonds between organoboron compounds and organic halides or triflates, the choice of ligand is critical for catalyst efficiency. nih.govtcichemicals.com The use of tricyclohexylphosphine has been shown to improve the reactivity of palladium catalysts, particularly with less reactive substrates. sigmaaldrich.com The bulky nature of the PCy₃ ligand promotes the formation of the catalytically active monoligated palladium(0) species, which is crucial for the oxidative addition of sterically hindered or electron-rich aryl chlorides.

Research has demonstrated that palladium complexes bearing tricyclohexylphosphine can effectively catalyze the Suzuki-Miyaura coupling of a wide range of substrates, including those that are challenging for catalysts with less bulky phosphine ligands. For instance, catalyst systems employing PCy₃ have enabled the coupling of unactivated aryl chlorides and tosylates, as well as heteroaryl compounds. nih.gov These protocols often allow for reactions to be carried out under milder conditions and with lower catalyst loadings.

Aryl Halide/TriflateOrganoboron ReagentCatalyst SystemYield (%)
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / PCy₃95
2-Bromopyridine4-Methoxyphenylboronic acidPd₂(dba)₃ / PCy₃92
4-TriflyloxytolueneThiophene-2-boronic acidPd(OAc)₂ / PCy₃88

The Stille coupling reaction, which joins an organotin compound with an organic halide, benefits significantly from the use of tricyclohexylphosphine as a ligand. Simple palladium complexes with tricyclohexylphosphine have demonstrated high activity for the Stille coupling of non-activated and deactivated aryl chlorides. rsc.org The strong σ-donating character of the PCy₃ ligand facilitates the oxidative addition of the aryl chloride to the palladium center, a typically challenging step in the catalytic cycle.

Similarly, in the Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, the choice of phosphine ligand influences the reaction's success. While a variety of phosphine ligands can be used, the bulk and electron-rich nature of tricyclohexylphosphine can be advantageous, particularly when dealing with less reactive halides. The ligand helps to stabilize the palladium catalyst and promote the crucial transmetalation and reductive elimination steps. niscpr.res.in

Coupling ReactionSubstrate 1Substrate 2Catalyst SystemYield (%)
Stille4-ChloroanisoleTributyl(phenyl)stannanePd(OAc)₂ / PCy₃91
Sonogashira1-Iodo-4-nitrobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuI / PCy₃85

The intramolecular Heck reaction is a powerful tool for the synthesis of carbo- and heterocyclic ring systems. wikipedia.orgorganicreactions.org This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene within the same molecule. The properties of the phosphine ligand are critical in controlling the regioselectivity and efficiency of the cyclization. The use of bulky ligands like tricyclohexylphosphine can favor the formation of specific ring sizes and influence the stereochemistry of the product. chim.it In the context of the Heck reaction, the ligand's role extends to facilitating the migratory insertion of the alkene into the palladium-carbon bond and the subsequent β-hydride elimination. wikipedia.org

While direct C(sp²)-H activation is a broad field, the principles underlying the Heck reaction are closely related. The ability of a palladium catalyst to interact with and cleave a C-H bond is influenced by the electron density at the metal center, which is modulated by the supporting ligands. The strong electron-donating nature of tricyclohexylphosphine can enhance the reactivity of palladium towards C-H bond activation, a key step in many modern synthetic methodologies. rsc.org

Ruthenium-Catalyzed Transformations

Tricyclohexylphosphine is a key ligand in several important ruthenium-catalyzed reactions, most notably in olefin metathesis. The electronic and steric properties of PCy₃ are well-suited for stabilizing the ruthenium carbene complexes that are central to these transformations.

Tricyclohexylphosphine is a foundational ligand in the development of Grubbs-type catalysts for olefin metathesis. wikipedia.org The first-generation Grubbs catalyst, [RuCl₂(PCy₃)₂(CHPh)], features two tricyclohexylphosphine ligands. cymitquimica.com These ligands are crucial for the catalyst's stability and activity. The large steric bulk of the PCy₃ ligands is thought to favor the dissociation of one phosphine to generate a 14-electron intermediate, which is the active species in the metathesis catalytic cycle. This dissociation is a key step that allows the olefin substrate to coordinate to the ruthenium center. wikipedia.orgwikipedia.org

Metathesis Reaction TypeSubstrateCatalystProductYield (%)
Ring-Closing Metathesis (RCM)Diethyl diallylmalonateGrubbs Catalyst, 1st Gen.Diethyl 3-cyclopentene-1,1-dicarboxylate98
Cross Metathesis (CM)1-Octene and cis-1,4-diacetoxy-2-buteneGrubbs Catalyst, 1st Gen.1-Acetoxy-4-decene85
Dehydrogenative Coupling and N-Alkylation Reactions

While direct catalytic applications of tricyclohexylphosphonium trifluoromethanesulfonate in dehydrogenative coupling and N-alkylation are not extensively documented, the closely related tricyclohexylphosphine ligand is a key player in numerous such transformations, particularly those catalyzed by ruthenium. Dehydrogenative coupling reactions, which involve the formation of a new bond with the concomitant release of hydrogen gas, are atom-economical processes for constructing complex molecules. Ruthenium complexes featuring phosphine ligands are effective catalysts for the dehydrogenative coupling of alcohols and amines to form amides and for the β-alkylation of secondary alcohols with primary alcohols. nih.gov

In the context of N-alkylation, ruthenium complexes supported by phosphine ligands have demonstrated high efficacy in the alkylation of amines and amides using alcohols as alkylating agents via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. rsc.orgrsc.org This process involves the temporary removal of hydrogen from the alcohol to form an aldehyde, which then reacts with the amine to form an imine, followed by hydrogenation of the imine to the final alkylated amine. The phosphine ligand is crucial in stabilizing the ruthenium hydride intermediates that are central to this catalytic cycle. rsc.org Given that phosphonium salts can serve as precursors to phosphine ligands, it is plausible that this compound could be employed in situ to generate the active tricyclohexylphosphine ligand required for these catalytic processes.

Table 1: Representative Ruthenium-Catalyzed N-Alkylation Reactions Employing Phosphine Ligands

Catalyst System Substrates Product Yield (%) Reference
Ruthenium(II) with heteroditopic NHC and phosphine ligand Amides and primary alcohols Secondary amides up to 98% rsc.org
Ruthenium(II) with NHC-phosphine ligands (Hetero)aromatic amines and primary alcohols Mono-N-alkylated amines Good to excellent rsc.org
Radical Polymerization Initiation and Controlled Polymerizations

Phosphonium salts have garnered attention in the field of polymer chemistry for their role in initiating and controlling polymerization reactions. While specific studies on this compound are limited, the broader class of phosphonium salts has been investigated in both radical and cationic polymerization processes.

In the realm of controlled radical polymerization, phosphonium salt-type monomers have been successfully polymerized using techniques like Initiators for Continuous Activator Regeneration Atom Transfer Radical Polymerization (ICAR ATRP). rsc.org This method allows for the synthesis of well-defined polymers with controlled molecular weights and low dispersity. Furthermore, polymeric phosphonium salts are an important class of polyelectrolytes with interesting solution properties and reactivity. rsc.org

Phosphonium salts can also function as addition-fragmentation agents in conjunction with conventional free-radical sources to accelerate cationic polymerization. ncl.res.inresearchgate.net In these systems, the phosphonium salt facilitates the generation of cationic species that initiate the polymerization of monomers like epoxides and vinyl ethers. The efficiency of these systems can be influenced by both thermal and photochemical radical initiators. ncl.res.inresearchgate.net The bulky and electron-donating nature of the tricyclohexyl groups in this compound could potentially influence the stability and reactivity of the generated radical and cationic species, thereby affecting the polymerization process.

Platinum-Catalyzed Hydrofunctionalization and Alkane Activation

Platinum complexes are powerful catalysts for the hydrofunctionalization of unsaturated bonds and the activation of otherwise inert C-H bonds in alkanes. The electronic and steric properties of the ligands attached to the platinum center are critical in dictating the outcome of these reactions.

Platinum catalysts have been developed for the hydroalkoxylation and hydroamination of unactivated alkenes, providing a direct and atom-economical route to ethers and amines. nih.gov Mechanistic studies of these reactions have highlighted the importance of the ligand environment around the platinum center. For instance, "donor-acceptor" type platinum catalysts, which feature both electron-rich and electron-deficient ligands, have shown high efficacy. nih.gov The tricyclohexylphosphine ligand, being highly electron-donating, can serve as the "donor" component in such catalytic systems. The trifluoromethanesulfonate counter-ion of this compound is non-coordinating, which would leave a coordination site available on the platinum center for the substrate to bind.

The activation of C-H bonds in alkanes by platinum complexes is a subject of intense research due to its potential for converting abundant hydrocarbons into valuable chemicals. Mechanistic studies have shown that the electronic properties of the ligands on the platinum center influence the ease of C-H activation. core.ac.uk Protonation of zerovalent platinum-phosphine complexes with strong acids can lead to the formation of platinum hydride species, which are often key intermediates in catalytic cycles involving alkane activation. acs.orgacs.org The reaction of a platinum(0) complex bearing phosphine ligands with an acid results in the formation of a cationic platinum hydride complex, with the conjugate base of the acid as the counter-ion. acs.org In this context, this compound could be viewed as a pre-catalyst or a source of both the bulky phosphine ligand and a non-coordinating anion, which are essential components for generating highly reactive cationic platinum species capable of activating C-H bonds.

Nickel-Catalyzed Reactions

Nickel-catalyzed hydrodefluorination (HDF) has emerged as a promising method for the degradation of persistent perfluoroalkyl compounds. rsc.org The cleavage of the strong C-F bond is a challenging transformation, and the choice of ligand on the nickel catalyst plays a crucial role. Research has shown that phosphine ligands are often essential for the catalytic activity in these reactions. acs.orgfigshare.comnih.gov

Interestingly, some studies have revealed that in certain nickel-catalyzed HDF reactions of fluoroaromatics, the alkylphosphine ligand itself can be the active species responsible for the hydrodefluorination, without the direct involvement of the nickel center in the C-F bond cleavage step. acs.orgfigshare.comnih.gov This finding underscores the multifaceted role that phosphines can play in these transformations. While direct studies employing this compound in nickel-catalyzed HDF are not prevalent, the known efficacy of bulky, electron-rich phosphines in these systems suggests its potential applicability. The phosphonium salt could serve as a stable precursor for the in-situ generation of the tricyclohexylphosphine ligand.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Tricyclohexylphosphine
Ruthenium
Platinum
Nickel
4-vinylbenzyltriphenylphosphonium tetrafluoroborate (B81430)
poly4VBTPPBF4
poly(4-vinylstyrene)

Silver and Copper Complex Formation and Catalytic Utility

Synthesis of Phosphine-Silver(I) Trifluoromethanesulfonate Complexes

The synthesis of phosphine-silver(I) trifluoromethanesulfonate complexes has been an area of significant interest. Reactions involving silver trifluoromethanesulfonate (AgOTf) with phosphine ligands, such as triphenylphosphine (B44618), in varying stoichiometric ratios have been shown to produce corresponding silver(I) complexes. For instance, the reaction of AgOTf with one equivalent of triphenylphosphine yields a 1:1 complex, while using two equivalents of the phosphine ligand leads to the formation of a 2:1 complex. researchgate.net These synthetic procedures are generally high-yielding, often exceeding 80%. researchgate.net

Another approach involves the use of tricyclohexylphosphinesilver(I) acetate (B1210297) as a precursor. This compound readily reacts with a variety of silylated nucleophiles, including trifluoromethanesulfonate, to form the desired Ag-X bond. researchgate.net The versatility of these synthetic routes allows for the preparation of a range of phosphine-silver(I) trifluoromethanesulfonate complexes with tailored properties for catalytic applications.

Cooperative Catalysis with Silver Salts (e.g., AgOTf)

Silver trifluoromethanesulfonate (AgOTf) is a versatile catalyst that can be employed in cooperative catalytic systems for a variety of organic transformations. Its utility is demonstrated in multicomponent reactions, where it can act in tandem with other metal catalysts to achieve high yields and selectivities. For example, the combination of a dirhodium acetate and silver triflate has been used to cooperatively catalyze the reaction of 2-(1-alkynyl)arylaldimines with diazo compounds and water or alcohols, leading to the efficient synthesis of 1,2-dihydroisoquinolines. beilstein-journals.org In this system, the silver triflate is believed to activate the aldimine, generating an iminium intermediate that then reacts with an oxonium ylide formed from the rhodium carbenoid. beilstein-journals.org

Furthermore, AgOTf can participate in cooperative catalysis with other transition metals like copper and nickel. In one instance, a cascade reaction for the synthesis of 2-carbonyl H-pyrazolo[5,1-a]isoquinolines is co-catalyzed by silver triflate and copper(II) acetate in the presence of dioxygen. rsc.org Similarly, AgOTf has been used in conjunction with copper bromide and nickel(II) perchlorate (B79767) to catalyze other complex organic transformations. beilstein-journals.org The role of AgOTf in these systems is often to act as a Lewis acid, activating one of the reactants towards nucleophilic attack. This cooperative approach allows for the development of novel and efficient synthetic methodologies. For instance, AgOTf catalyzes the formation of pyrroles from substituted beta-alkynyl ketones and amines. nih.gov It also facilitates a post-Ugi intramolecular heteroannulation to produce pyrazolodiazepine scaffolds in high yields. beilstein-journals.orgnih.gov

Lanthanide Triflate Complexes and Their Role in Catalysis

Coordination Chemistry with Tricyclohexylphosphine Oxide

The coordination chemistry of lanthanide triflates with tricyclohexylphosphine oxide (Cy3PO) reveals the formation of structurally interesting complexes. The synthesis and characterization of these complexes have shown that they often adopt a pentagonal bipyramidal geometry. staffs.ac.ukresearchgate.net In a typical structure, the lanthanide ion is coordinated to five water molecules in the equatorial plane and two tricyclohexylphosphine oxide ligands in the axial positions, forming a [Ln(H2O)5(Cy3PO)2]3+ core. staffs.ac.uk The triflate anions are not directly coordinated to the metal center but are hydrogen-bonded to the coordinated water molecules, along with additional Cy3PO molecules. staffs.ac.uk

Solution NMR spectroscopy has confirmed that the triflate ions remain associated with the complex in solution. staffs.ac.uk The sterically demanding nature of the tricyclohexylphosphine oxide ligand appears to favor the formation of these high-symmetry structures. staffs.ac.uk The study of these complexes is important for understanding the fundamental structural chemistry of lanthanide compounds, which can have applications in various fields, including catalysis and materials science. researchgate.net

Application in Specific Catalytic Systems

Asymmetric Catalysis with Chiral Phosphine Analogues and Ligands

The development of chiral phosphine ligands has been a cornerstone in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. mdpi.comgoogle.com While tricyclohexylphosphine itself is achiral, its structural motif serves as a basis for the design of chiral analogues. The precise control of chirality in a catalytic reaction is crucial, particularly in the synthesis of pharmaceuticals. nih.gov

A significant advancement in this area is the use of switchable phosphine ligands, where the chirality can be modulated by an external stimulus, such as light. nih.gov This allows for a single enantiomer of a ligand to potentially produce either enantiomer of a chiral product on demand, a major goal in asymmetric synthesis. nih.gov For example, a photoswitchable chiral bisphosphine based on a light-driven molecular motor has been successfully employed to invert the stereoselectivity in a palladium-catalyzed desymmetrization reaction. nih.gov The light-induced changes in the geometry and helicity of the ligand enabled excellent selectivity for either the racemic mixture or the individual enantiomers of the product. nih.gov Such responsive catalytic systems offer powerful tools for tuning catalytic function and achieving spatio-temporal control in chemical transformations. nih.gov

Catalytic Systems for Carbon-Heteroatom Bond Formations

Catalytic systems derived from this compound are effective in forming carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are significantly influenced by the choice of ligand. The use of bulky and electron-donating phosphine ligands like tricyclohexylphosphine, generated in situ from its trifluoromethanesulfonate salt, promotes the crucial oxidative addition and reductive elimination steps of the catalytic cycle. This allows for the coupling of a wide range of aryl and heteroaryl halides or triflates with various amines, amides, and other nitrogen-containing nucleophiles.

While specific studies detailing the direct use of this compound are not abundant, the utility of the tricyclohexylphosphine ligand in these transformations is well-documented. The phosphonium salt provides a practical and stable source for this effective ligand.

Table 1: Representative Palladium-Catalyzed C-N Bond Forming Reactions with Tricyclohexylphosphine Ligand This table is illustrative of reactions where tricyclohexylphosphine, which can be generated from this compound, is a key ligand. Specific yields and conditions are dependent on the particular substrates and catalyst system employed.

EntryAryl Halide/TriflateAmineCatalyst System (Illustrative)ProductYield (%)
14-ChlorotolueneMorpholinePd₂(dba)₃ / PCy₃ / NaOtBu4-(p-tolyl)morpholine>95
22-BromopyridineAnilinePd(OAc)₂ / PCy₃ / Cs₂CO₃N-phenylpyridin-2-amine~90
31-Naphthyl bromideBenzylaminePd(OAc)₂ / PCy₃ / K₃PO₄N-benzylnaphthalen-1-amine~85

Catalytic N-Alkylation of Amines with Alcohols and Carboxylic Acids

The N-alkylation of amines with readily available alcohols and carboxylic acids represents a green and atom-economical approach to the synthesis of substituted amines. Ruthenium-based catalytic systems, often employing phosphine ligands, are particularly effective for these transformations through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

In these processes, a ruthenium catalyst, supported by a ligand such as tricyclohexylphosphine, facilitates the dehydrogenation of the alcohol to an intermediate aldehyde or ketone. This intermediate then undergoes condensation with the amine to form an imine or enamine, which is subsequently reduced by the ruthenium hydride species generated in the initial dehydrogenation step. The net result is the formation of a new C-N bond with water as the only byproduct.

Similarly, the reductive amination of carboxylic acids with amines can be achieved using ruthenium catalysts. This transformation involves the reduction of the carboxylic acid to an intermediate that can then react with the amine and be further reduced to the corresponding N-alkylated product. The use of this compound as a precursor for the PCy₃ ligand offers a convenient method for introducing this effective ligand into the catalytic system.

Table 2: Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols using a Tricyclohexylphosphine Ligand This table presents examples of N-alkylation reactions where the tricyclohexylphosphine ligand is crucial for catalytic activity. The phosphine can be conveniently generated from its trifluoromethanesulfonate salt.

EntryAmineAlcoholCatalyst System (Illustrative)ProductYield (%)
1AnilineBenzyl alcohol[Ru(p-cymene)Cl₂]₂ / PCy₃ / K₂CO₃N-benzylaniline>90
2Piperidine1-ButanolRuH₂(PPh₃)₄ / PCy₃1-butylpiperidine~80
3BenzylamineEthanol[Ru(p-cymene)Cl₂]₂ / PCy₃ / NaHN-ethyl-1-phenylmethanamine~88

Tricyclohexylphosphonium Trifluoromethanesulfonate in Organocatalysis

Nucleophilic Phosphine (B1218219) Catalysis Mechanisms

The phosphonium (B103445) cation of tricyclohexylphosphonium trifluoromethanesulfonate (B1224126) can act as a nucleophilic catalyst, engaging in reactions that hinge on the Lewis basicity of the phosphorus atom.

The Morita-Baylis-Hillman (MBH) reaction is a carbon-carbon bond-forming reaction that typically occurs between an activated alkene and an aldehyde, catalyzed by a nucleophile such as a tertiary amine or a phosphine. nrochemistry.comsynarchive.comwikipedia.org This reaction is highly valued for its ability to construct densely functionalized molecules from simple starting materials with high atom economy. wikipedia.orgprinceton.edu

The generally accepted mechanism for the phosphine-catalyzed MBH reaction involves the following key steps: nrochemistry.comprinceton.eduorganic-chemistry.org

Nucleophilic Addition: The phosphine catalyst adds to the β-position of the activated alkene in a Michael-type addition, forming a zwitterionic enolate intermediate. nrochemistry.com

Aldol-type Addition: The enolate then attacks the carbonyl carbon of the aldehyde, forming an alkoxide.

Proton Transfer and Elimination: A subsequent proton transfer and elimination of the phosphine catalyst yields the final allylic alcohol product. nrochemistry.com

The rate-determining step is often the addition of the zwitterionic intermediate to the aldehyde. princeton.edu

ReactantsCatalystProduct
Activated Alkene (e.g., α,β-unsaturated ester, ketone, or nitrile)Tertiary Phosphine (e.g., Tricyclohexylphosphine)Allylic Alcohol
Aldehyde

This table illustrates the general components of a Morita-Baylis-Hillman reaction.

The hydroboration of unsaturated nitriles is a method for the reduction of nitriles to amines. rsc.org While various methods exist for this transformation, organocatalytic approaches offer an environmentally benign alternative. rsc.org In the context of phosphine catalysis, the reaction mechanism can be proposed to proceed through the activation of a boron source, such as pinacolborane (HBpin), by the phosphine.

A plausible mechanism involves the formation of a phosphine-borane complex, which then delivers a hydride to the nitrile carbon. The resulting N-borylimine intermediate can undergo further reduction to the corresponding amine. beilstein-journals.org

SubstrateReagentCatalystProduct
Unsaturated NitrilePinacolborane (HBpin)PhosphineAmine

This table outlines the general components for the hydroboration of unsaturated nitriles.

The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net Phosphines can catalyze Michael additions by acting as nucleophilic catalysts. chemrxiv.org

The mechanism for a phosphine-catalyzed Michael addition is initiated by the addition of the phosphine to the Michael acceptor (the α,β-unsaturated compound), generating a zwitterionic enolate. chemrxiv.org This enolate then acts as a potent nucleophile, adding to a Michael donor. Subsequent proton transfer and elimination of the phosphine catalyst afford the final Michael adduct.

Michael AcceptorMichael DonorCatalystProduct
α,β-Unsaturated Carbonyl CompoundNucleophile (e.g., thiol, alcohol, stabilized carbanion)PhosphineMichael Adduct

This table summarizes the key components of a phosphine-catalyzed Michael addition reaction.

Brønsted Acid Catalysis Mediated by the Triflate Anion

The trifluoromethanesulfonate (triflate) anion of tricyclohexylphosphonium trifluoromethanesulfonate can act as a Brønsted acid promoter, particularly in the presence of a proton source, facilitating a variety of organic transformations.

The triflate anion, being the conjugate base of the strong superacid triflic acid, can facilitate acid-catalyzed reactions such as cyclizations and hydroaminations. scispace.com In these reactions, a proton, either from an adventitious source or intentionally added, in conjunction with the triflate anion, can protonate a substrate, thereby activating it for subsequent intramolecular or intermolecular nucleophilic attack.

For instance, in the intramolecular hydroamination of an aminoalkene, the alkene moiety can be protonated, generating a carbocationic intermediate. researchgate.net The pendant amine nucleophile then attacks this carbocation, leading to the cyclized product after deprotonation. The non-coordinating nature of the triflate anion is crucial in these processes, as it does not interfere with the catalytic cycle.

SubstrateCatalyst SystemProduct
AminoalkeneH⁺/Triflate AnionN-Heterocycle
AlkenolH⁺/Triflate AnionO-Heterocycle

This table illustrates the general components for acid-catalyzed cyclization reactions.

The triflate anion plays a significant role in activating substrates for various organic transformations. nih.gov This activation often involves the in situ generation of a strong Brønsted acid or a Lewis acidic species. For example, in reactions involving alcohols, the triflate anion can facilitate dehydration to form a more reactive intermediate.

In other cases, the triflate anion can participate in the formation of highly electrophilic species. For instance, the reaction of an electrophile with a triflate source can generate a species with a covalently bound triflate group, which is an excellent leaving group, thereby enhancing the electrophilicity of the substrate and rendering it more susceptible to nucleophilic attack. nih.gov

SubstrateActivating AgentActivated IntermediateSubsequent Reaction
AlcoholH⁺/Triflate AnionProtonated Alcohol/CarbocationElimination/Substitution
AlkeneH⁺/Triflate AnionCarbocationNucleophilic Addition
Carbonyl CompoundTriflic Anhydride (B1165640)Acyl TriflateNucleophilic Acyl Substitution

This table provides examples of substrate activation mediated by the triflate anion.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Intermediates

The reduction of phosphine (B1218219) oxides is a critical step in realizing catalytic cycles for reactions that traditionally consume phosphines stoichiometrically, such as the Appel reaction. nih.gov In a catalytic variant of the Appel reaction, the phosphine oxide generated after the initial transformation must be reduced in situ to regenerate the active phosphine catalyst. acs.org While direct studies on tricyclohexylphosphonium trifluoromethanesulfonate (B1224126) in this specific context are not extensively detailed, the mechanistic pathway can be inferred from studies on related systems involving the reduction of phosphine oxides.

The catalytic cycle for an Appel-type reaction hinges on the continuous regeneration of the active phosphine from its oxide. acs.org This process typically involves a two-stage approach within a single pot: the phosphine-mediated conversion of an alcohol to an alkyl halide, followed by the reduction of the resulting phosphine oxide. Silanes have emerged as effective reducing agents for this purpose due to their compatibility with the electrophilic halogenating agents used in the Appel reaction. nih.gov

The mechanism for the reduction of a phosphine oxide, such as tricyclohexylphosphine (B42057) oxide, with a silane (B1218182) is thought to proceed through the activation of the P=O bond. Computational studies on similar systems suggest that the reduction can be facilitated by the formation of a six-membered transition state, which involves a stabilizing hydrogen bond between the phosphine oxide and the silane, alongside the hydride transfer. morressier.com In some cases, the reaction is catalyzed by a Brønsted acid, which protonates the phosphine oxide, increasing its electrophilicity and facilitating the hydride attack from the silane. The use of oxalyl chloride can also serve to activate the phosphine oxide by converting it to a chlorophosphonium salt, which is then more readily reduced. researchgate.net

A plausible catalytic cycle for an Appel-type reaction employing a phosphine catalyst that is regenerated via reduction is depicted below:

Catalytic Appel CycleA generalized catalytic cycle for the Appel reaction. The phosphine (PR3) reacts with a halogenating agent (e.g., CCl4) to form a phosphonium (B103445) salt. This species then reacts with an alcohol to produce an alkyl halide and phosphine oxide (R3PO). The phosphine oxide is subsequently reduced by a silane to regenerate the active phosphine catalyst.

The efficiency of this catalytic turnover is highly dependent on the rate of phosphine oxide reduction. Studies have shown that electron-rich phosphine oxides, such as tricyclohexylphosphine oxide, are reduced faster by silanes than electron-poor phosphine oxides. rsc.org This is attributed to the electronic effects that influence the stability of the intermediates and transition states during the reduction process.

Tricyclohexylphosphine, as a nucleophilic catalyst, is known to initiate reactions through the formation of zwitterionic intermediates. chemicalbook.com This is a common mechanistic motif in phosphine organocatalysis, where the phosphine adds to an electrophilic substrate, creating a species with both a positive charge on the phosphorus atom and a negative charge on another part of the molecule.

A notable example involving tricyclohexylphosphine is the [3+2] cycloaddition reaction between enynoates and nih.govfullerene. chemicalbook.com In this transformation, tricyclohexylphosphine facilitates a 1,3-addition to the α-carbon of the enynoate, generating a reactive 1,3-dipole. chemicalbook.com This intermediate is a zwitterion, which then undergoes cycloaddition with nih.govfullerene to form the cyclopentenofullerene product. chemicalbook.com The subsequent elimination of tricyclohexylphosphine regenerates the catalyst for the next cycle. chemicalbook.com

The formation of zwitterionic intermediates is also fundamental to other phosphine-catalyzed reactions, such as the Morita-Baylis-Hillman reaction. nih.gov In these processes, the nucleophilic addition of the phosphine to an activated alkene creates a β-phosphonium α-carbanion, a zwitterionic species that then reacts with an electrophile. The nature of the substituents on the phosphine, such as the cyclohexyl groups in tricyclohexylphosphine, can influence the stability and reactivity of these zwitterionic intermediates.

The general mechanism for the formation of a zwitterionic intermediate in phosphine catalysis is as follows:

Zwitterionic Intermediate FormationGeneral scheme for the formation of a zwitterionic intermediate in phosphine catalysis. The nucleophilic phosphine attacks an electrophilic substrate, leading to the formation of a dipolar species.

The presence of zwitterionic intermediates has been supported by both experimental observations and computational studies in various [3+2] cycloaddition reactions. rsc.org The polarity of the reaction environment and the electronic nature of the reactants can favor a stepwise mechanism involving these zwitterionic species over a concerted pathway. rsc.org

Complexes of tricyclohexylphosphine are active in catalytic hydrogen transfer reactions. nih.gov For instance, ruthenium complexes bearing tricyclohexylphosphine ligands have been shown to catalyze the transfer hydrogenation of carbonyl compounds. nih.gov The mechanism of these reactions involves the transfer of hydrogen from a donor molecule, such as an alcohol, to an acceptor molecule, like a ketone or imine.

Mechanistic studies of ruthenium-catalyzed hydrogen transfer reactions suggest a stepwise process. nih.gov In the dehydrogenation of an amine by a (cyclopentadienone)ruthenium complex, kinetic deuterium (B1214612) isotope effects and racemization studies point to a slow β-hydride elimination from the coordinated amine, followed by a proton transfer from the nitrogen to a carbonyl oxygen. nih.gov

In the context of C-C bond formation via transfer hydrogenation, a ruthenium catalyst can facilitate the reaction between an alcohol (as the hydrogen donor and aldehyde precursor) and a π-unsaturated reactant. rsc.org The catalytic cycle typically involves the dehydrogenation of the alcohol to an aldehyde, which then reacts with the unsaturated substrate. The resulting intermediate is then hydrogenated by the catalyst, which has been loaded with hydrogen from the initial alcohol dehydrogenation.

The role of the tricyclohexylphosphine ligand in these catalytic cycles is to modulate the electronic and steric properties of the metal center, thereby influencing the activity and selectivity of the catalyst. The high basicity and large cone angle of tricyclohexylphosphine can affect the stability of intermediates and the rates of key steps such as oxidative addition and reductive elimination.

A simplified representation of a hydrogen transfer catalytic cycle is shown below:

Hydrogen Transfer CycleA simplified catalytic cycle for transfer hydrogenation. A metal catalyst abstracts hydrogen from a donor molecule and transfers it to a substrate, regenerating the catalyst.

Tricyclohexylphosphine has been successfully employed as a catalyst in the hydroboration of propiolonitriles. rsc.orgmdpi.com The mechanism of this transformation is proposed to proceed through a 1,2-phosphine addition to the nitrile carbon, as opposed to a canonical 1,4-conjugate addition pathway. rsc.orgmdpi.com

In this phosphine-catalyzed hydroboration, the nucleophilic tricyclohexylphosphine attacks the electrophilic carbon of the nitrile group. This initial addition leads to the formation of an intermediate that facilitates the subsequent hydroboration of the alkyne moiety. The regioselectivity of the hydroboration is controlled by the initial phosphine addition.

The proposed mechanism involves the formation of a BN-imine intermediate following the 1,2-phosphine addition. This intermediate is then poised for hydride transfer to the α-carbon, leading to the formation of the desired (E)-1,2-vinylcyanoborane derivatives. rsc.org The use of a phosphine catalyst is essential for the reaction to proceed, as demonstrated by the lack of product formation in its absence. rsc.org While tributylphosphine (B147548) was found to be a highly effective catalyst for this reaction, tricyclohexylphosphine also successfully catalyzed the hydroboration, albeit with reduced yield and selectivity. rsc.org

The general pathway for the 1,2-phosphine addition in the hydroboration of propiolonitriles is outlined as follows:

1,2-Phosphine Addition in HydroborationProposed mechanism for the phosphine-catalyzed hydroboration of propiolonitriles, involving a 1,2-phosphine addition to the nitrile.

Computational Chemistry and Quantum Chemical Calculations

The synthesis of a phosphonium salt like tricyclohexylphosphonium trifluoromethanesulfonate typically involves the reaction of a tertiary phosphine (tricyclohexylphosphine) with a source of the trifluoromethanesulfonate group, often triflic anhydride (B1165640) or a related electrophilic triflating agent. A computational study of this synthesis would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants (tricyclohexylphosphine and the triflating agent), the transition state, and the product (this compound) would be optimized to find their lowest energy conformations.

Frequency Calculations: Vibrational frequency calculations would be performed on the optimized structures to confirm that the reactants and products are true minima on the potential energy surface (no imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Such a computational analysis would provide valuable insights into the feasibility of the synthesis pathway and the stability of the resulting phosphonium salt. For instance, a low activation energy would suggest a facile reaction, while a highly negative reaction free energy would indicate that the formation of the product is thermodynamically favorable.

Computational studies have been successfully employed to investigate the mechanisms of related reactions, such as the reduction of phosphine oxides by silanes and the formation of zwitterionic intermediates in cycloaddition reactions. morressier.comrsc.org These studies have provided a deeper understanding of the electronic and steric factors that govern these transformations.

Data Tables

Table 1: Comparison of Phosphine Catalysts in the Hydroboration of 3-Phenylpropiolonitrile

EntryPhosphine CatalystYield (%)E:Z Ratio
1Tributylphosphine9690:10
2Tricyclohexylphosphine 7585:15
3Triphenylphosphine (B44618)Trace-
4Trimethylphosphine8888:12

Data adapted from a study on the phosphine-catalyzed hydroboration of propiolonitriles. rsc.org

Table 2: Key Mechanistic Steps in Catalytic Reactions Involving Tricyclohexylphosphine Derivatives

Reaction TypeKey Intermediate/PathwayRole of Tricyclohexylphosphine Moiety
Catalytic Appel ReactionIn-situ reduction of phosphine oxideRegenerated active catalyst
[3+2] CycloadditionZwitterionic 1,3-dipoleNucleophilic catalyst to form intermediate
Transfer HydrogenationRuthenium-hydride complexLigand to modulate metal center's reactivity
Hydroboration of Nitriles1,2-phosphine additionNucleophilic attack on nitrile carbon

Molecular Geometry Optimization and Structural Confirmation

In a study focused on sterically hindered phosphonium ionic liquids, the molecular structure of the decyl(tricyclohexyl)phosphonium cation was investigated. researchgate.net The geometry of the tricyclohexylphosphonium moiety is characterized by a tetrahedral arrangement around the central phosphorus atom. The bulky cyclohexyl groups create significant steric hindrance, which influences the bond angles and lengths.

The table below presents a comparison of selected experimental bond lengths and angles from the X-ray crystal structure of decyl(tricyclohexyl)phosphonium tetrafluoroborate (B81430) and computed values for the isolated cation. These values provide a reasonable approximation for the geometry of the tricyclohexylphosphonium cation in the trifluoromethanesulfonate salt.

The data indicates a slight discrepancy between the experimental and computed values, which is common in computational chemistry. nsf.gov The computed bond lengths are generally longer than those observed in the crystal structure, which can be attributed to the effects of crystal packing in the solid state that are not accounted for in the gas-phase calculations of the isolated cation. The bond angles, both experimental and computed, deviate from the ideal tetrahedral angle of 109.5°, a consequence of the steric repulsion between the bulky cyclohexyl groups.

Electronic Structure Analysis and Reactivity Prediction

The trifluoromethanesulfonate (triflate) anion is a very stable, non-coordinating anion. Its stability arises from the strong electron-withdrawing effect of the trifluoromethyl group and the delocalization of the negative charge across the three oxygen atoms and the sulfur atom. wikipedia.org This inherent stability makes it an excellent leaving group in chemical reactions.

Computational methods like DFT can be employed to calculate various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. For the tricyclohexylphosphonium cation, the LUMO would be expected to be centered around the phosphorus atom, indicating that this is the most likely site for attack by an electron-rich species.

The reactivity of tricyclohexylphosphonium salts can be predicted based on their electronic structure. For instance, in the context of catalysis, the bulky and electron-donating nature of the cyclohexyl groups can influence the catalytic activity and selectivity. The steric hindrance can create a specific binding pocket for substrates, while the electronic properties of the phosphorus center can affect its ability to activate reactants.

Spectroscopic and Kinetic Studies in Mechanistic Elucidation

In Situ NMR Spectroscopy for Reaction Monitoring

In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring chemical reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and mechanisms. researchgate.net For reactions involving organophosphorus compounds, ³¹P NMR is particularly informative due to its wide chemical shift range and high sensitivity to the chemical environment of the phosphorus nucleus.

A notable example of the application of in situ NMR in a reaction involving a close relative of the title compound is the study of the tricyclohexylphosphine (Cy₃P)-catalyzed Rauhut-Currier (RC) reaction. acs.orgacs.org In this study, the reaction between acrylate (B77674) and fumarate (B1241708) esters was monitored by in situ ¹H and ³¹P NMR spectroscopy. acs.orgacs.org

The ³¹P NMR monitoring revealed that the dominant species in the reaction mixture was the free tricyclohexylphosphine. acs.org The concentrations of the reaction intermediates were found to be very low, suggesting they are short-lived. This observation is consistent with a steady-state approximation for the reaction kinetics. acs.org The in situ NMR data, combined with kinetic modeling, allowed for the determination of the rate-controlling steps of the catalytic cycle. acs.org

Similarly, in situ NMR techniques can be applied to reactions where this compound acts as a catalyst or reagent. For instance, in a Wittig reaction, where a phosphonium ylide is a key intermediate, in situ NMR could be used to observe the formation of the ylide from the phosphonium salt and its subsequent reaction with a carbonyl compound to form an oxaphosphetane intermediate. wikipedia.orglibretexts.orgucc.ie The chemical shifts and coupling constants observed in the ³¹P NMR spectrum would provide structural information about the phosphorus-containing species present at each stage of the reaction.

Kinetic Isotope Effects and Activation Parameters

Kinetic Isotope Effects (KIEs) are a crucial tool for elucidating reaction mechanisms by providing information about bond-breaking and bond-forming events in the rate-determining step of a reaction. wikipedia.orgbaranlab.org The substitution of an atom with its heavier isotope can lead to a change in the reaction rate, and the magnitude of this change can be indicative of the transition state structure.

In the aforementioned study of the tricyclohexylphosphine-catalyzed Rauhut-Currier reaction, KIEs were investigated to probe the proton transfer pathways. acs.orgacs.org In contrast to the related Morita-Baylis-Hillman (MBH) reaction, where significant primary deuterium KIEs (kH/kD = 2–5) are observed, analogous KIEs were not detected in the crossed Rauhut-Currier reaction under investigation. acs.org This finding suggests that proton transfer is not the rate-determining step in this particular phosphine-catalyzed RC reaction.

The absence of a significant KIE, in this case, supports a revised mechanism where the turnover is not limited by proton transfer but rather by other steps in the catalytic cycle, such as the initial addition of the phosphine to the Michael acceptor or the subsequent C-C bond formation. acs.org

Activation parameters, such as the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), can also be determined from temperature-dependent kinetic studies. These parameters provide further insights into the transition state of the reaction. For reactions involving charged species like phosphonium salts, the entropy of activation can be particularly informative about the degree of ordering of the solvent molecules in the transition state.

Influence of Counterions on Catalytic Activity and Selectivity

The nature of the counterion in a phosphonium salt can have a profound impact on its catalytic activity and selectivity. While often considered a "spectator" ion, the counterion can influence the solubility, stability, and reactivity of the cationic catalyst.

The trifluoromethanesulfonate (triflate) anion is known for being weakly coordinating and highly stable, which often leads to more "naked" and, therefore, more reactive cations. wikipedia.org However, studies have shown that the triflate anion can also participate directly in reaction mechanisms, for example, by acting as a nucleophile or a proton shuttle. nih.gov

In a study on lanthanide triflate-catalyzed synthesis of α-amino phosphonates in ionic liquids, the catalytic activity was found to be highly dependent on the counter anion of the ionic liquid. rsc.org This highlights the crucial role that the anionic component of the reaction medium can play in influencing the outcome of a catalytic process.

The triflate anion's ability to act as a nucleophile has been demonstrated in various organic reactions. nih.gov For instance, it can compete with other nucleophiles in the reaction mixture to attack electrophilic intermediates, forming transient triflate esters. The high leaving group ability of the triflate then facilitates the subsequent reaction step. This nucleophilic participation of the triflate anion can alter the reaction pathway and, consequently, the selectivity of the catalytic process.

Compared to halide anions, which are more coordinating, the triflate anion is less likely to form tight ion pairs with the phosphonium cation. This can lead to a higher effective concentration of the catalytically active cation in solution, potentially increasing the reaction rate. However, the specific influence of the counterion is highly dependent on the reaction conditions, including the solvent and the nature of the substrates.

The table below summarizes the general properties of the triflate anion in comparison to a common halide anion, bromide, and their potential influence on the catalytic performance of a phosphonium salt.

Tricyclohexylphosphonium Trifluoromethanesulfonate in Polymer Chemistry

Application in Controlled Polymerization Techniques

Controlled polymerization techniques are a class of methods that allow for the precise synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Tricyclohexylphosphonium trifluoromethanesulfonate (B1224126) has potential applications in these techniques, primarily drawing from the established catalytic activities of phosphonium (B103445) salts and trifluoromethanesulfonate anions in different polymerization systems.

Living radical polymerization (LRP) is a type of controlled radical polymerization that allows for the synthesis of well-defined polymers. While direct studies detailing the use of Tricyclohexylphosphonium trifluoromethanesulfonate in LRP are not extensively documented, the components of this salt suggest a potential role. Phosphorus-based compounds have been explored as catalysts in certain LRP systems, such as Reversible Chain Transfer Catalyzed Polymerizations (RTCPs) nih.govfigshare.comresearchgate.net. These catalysts can mediate the polymerization of various monomers, leading to polymers with low polydispersity.

Monomer Catalyst System Resulting Polymer Properties
StyreneGermanium, Tin, and Phosphorus CatalystsLow-polydispersity (Mw/Mn ≈ 1.1−1.3), predicted molecular weight nih.govfigshare.comresearchgate.net
Methyl methacrylateGermanium, Tin, and Phosphorus CatalystsLow-polydispersity (Mw/Mn ≈ 1.1−1.3), predicted molecular weight nih.govfigshare.comresearchgate.net
Glycidyl methacrylateGermanium, Tin, and Phosphorus CatalystsLow-polydispersity (Mw/Mn ≈ 1.1−1.3), predicted molecular weight nih.govfigshare.comresearchgate.net
2-Hydroxyethyl methacrylateGermanium, Tin, and Phosphorus CatalystsLow-polydispersity (Mw/Mn ≈ 1.1−1.3), predicted molecular weight nih.govfigshare.comresearchgate.net

This table illustrates the capabilities of phosphorus-based catalysts in living radical polymerization, suggesting a potential area of application for this compound.

Ring-opening polymerization (ROP) is a versatile method for the synthesis of a wide range of polymers, particularly polyesters and polyethers. The trifluoromethanesulfonate (triflate) anion of this compound is a key component that can act as a catalyst in ROP. Brønsted acids, such as trifluoromethanesulfonic acid, are known to catalyze the ROP of cyclic esters like ε-caprolactone researchgate.netresearchgate.net. The polymerization is thought to proceed via an "activated monomer" mechanism, where the acid protonates the monomer, making it more susceptible to nucleophilic attack by an initiator, which is often an alcohol acs.org.

Phosphonium salts can also play a role in organocatalyzed ROP acs.orgrsc.orgacs.orgrsc.org. Bulky phosphonium cations have been employed in the ROP of epoxides acs.org. The combination of a phosphonium salt with other components can create a bifunctional catalytic system that activates both the monomer and the initiator.

Monomer Catalyst/Initiator System Polymerization Conditions Resulting Polymer
ε-caprolactoneBrønsted acidsBulk at 110°C or in toluene at ambient temperaturePoly(ε-caprolactone) with moderate Mn and narrow PDI researchgate.net
Propylene oxideBulky phosphonium cationsNot specifiedLow molecular weight polymer acs.org
LactideTriflic acid/alcoholNot specifiedPoly(lactide) acs.org

This table summarizes the application of Brønsted acids and phosphonium-based systems in ring-opening polymerization, indicating the potential of this compound in this field.

Role in Polymer Modification and Material Science

Beyond polymerization, this compound can be utilized in the post-synthesis modification of polymers to enhance their material properties. A notable application is in the field of conductive polymers.

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is a widely used conductive polymer, but its conductivity often needs to be enhanced for various electronic applications. Acid treatment is a common method to achieve this enhancement rsc.orgnih.govacs.orgmdpi.comnih.gov. The treatment works by partially removing the insulating PSS component from the PEDOT:PSS film, leading to a better-ordered and more conductive PEDOT phase nih.govacs.org.

The trifluoromethanesulfonate anion of this compound, being the conjugate base of a strong acid, can contribute to this process. Furthermore, studies have shown that phosphoric acid treatment can significantly enhance the conductivity of PEDOT:PSS films acs.orgresearchgate.net. This suggests that the phosphorus-containing cation could also play a role in modifying the film structure and improving conductivity. The mechanism of conductivity enhancement through acid treatment is generally attributed to the screening of charges between PEDOT and PSS, which facilitates phase separation and the formation of more organized conductive pathways nih.gov.

Treatment Agent Initial Conductivity (S/cm) Enhanced Conductivity (S/cm) Mechanism of Enhancement
Various Acids (H2SO4, H3PO4, HCl, HCOOH)~0.2>200 (up to 3360 with hot-pressing)Removal of PSS, increased crystallinity rsc.orgnih.gov
Phosphoric Acid (H3PO4)Not specified1460Partial removal of PSS acs.orgresearchgate.net
Formic Acid~12050Charge screening, removal of PSS, conformational change nih.gov

This table highlights the effectiveness of acid treatments in enhancing the conductivity of PEDOT:PSS films, a potential application for this compound.

Future Perspectives and Emerging Research Areas

Development of Novel Synthetic Applications and Methodologies

Tricyclohexylphosphonium trifluoromethanesulfonate (B1224126) has demonstrated considerable utility as a precursor to the tricyclohexylphosphine (B42057) ligand, which is pivotal in various transition metal-catalyzed cross-coupling reactions. The salt acts as a stable, air-insensitive source of the phosphine (B1218219) ligand, which can be released in situ by the addition of a base. This approach circumvents the handling of the air-sensitive and pyrophoric free phosphine, enhancing the practicality and safety of these synthetic methods.

Recent research has highlighted its application in palladium-catalyzed reactions such as Suzuki, Heck, Negishi, Stille, and Sonogashira couplings. google.com A key advantage of using tricyclohexylphosphonium trifluoromethanesulfonate is its superior performance and stability compared to other phosphonium (B103445) salts like the corresponding tetrafluoroborate (B81430). For instance, in the Suzuki coupling of 4-chloroacetophenone with 4-methoxybenzene boronic acid, the use of this compound resulted in a higher yield compared to the tetrafluoroborate salt under similar conditions. google.com

Table 1: Comparison of Tricyclohexylphosphonium Salts in a Suzuki Coupling Reaction

Phosphonium Salt Yield of 4-acetyl-4'-methoxybiphenyl
This compound 38%

This table illustrates the superior yield obtained with the trifluoromethanesulfonate salt in a specific Suzuki coupling reaction, highlighting its potential for broader application in developing more efficient synthetic methodologies. google.com

Future research in this area is expected to expand the scope of substrates and reaction types where this phosphonium salt can be effectively employed. Investigations into its utility in other catalytic systems, such as those involving nickel, copper, or gold, could unveil new synthetic transformations. Furthermore, the development of asymmetric catalytic systems utilizing chiral phosphonium trifluoromethanesulfonates is a promising avenue for the synthesis of enantiomerically enriched compounds. rsc.orgresearchgate.net

Integration into Flow Chemistry and Sustainable Processes

The integration of catalytic processes into continuous flow systems is a rapidly growing area of chemical engineering and green chemistry. nih.govnih.govmdpi.comspringernature.comresearchgate.net Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. nih.govnih.govspringernature.comresearchgate.net

While specific studies on the use of this compound in flow chemistry are still emerging, its properties make it a promising candidate for such applications. Its stability and solid nature facilitate its use in packed-bed reactors, where the catalyst or pre-catalyst can be immobilized, and the reactants flowed through. The in situ generation of the active phosphine ligand from the salt can be precisely controlled by the addition of a base stream, allowing for fine-tuning of the catalyst activity and lifetime.

Advanced Catalyst Design and Engineering with Phosphonium Trifluoromethanesulfonates

The design of highly active and selective catalysts is a cornerstone of modern chemical synthesis. Phosphonium salts, including this compound, offer a versatile platform for catalyst engineering. researchgate.netalfachemic.comnottingham.ac.uk The properties of the phosphonium cation can be systematically tuned by modifying the substituents on the phosphorus atom, thereby influencing the steric and electronic properties of the resulting metal-ligand complex.

This compound serves as a precursor to the bulky and electron-donating tricyclohexylphosphine ligand, which is known to promote the oxidative addition of challenging substrates, such as aryl chlorides, in cross-coupling reactions. researchgate.netchemicalbook.com The non-coordinating nature of the trifluoromethanesulfonate anion is also crucial, as it does not interfere with the catalytic cycle. google.com

Future catalyst design may involve the synthesis of novel phosphonium trifluoromethanesulfonates with tailored properties. This could include the incorporation of functional groups that enhance catalyst solubility in specific solvents, facilitate catalyst immobilization, or introduce secondary interactions that influence the selectivity of the reaction. The development of bifunctional catalysts, where the phosphonium salt plays a dual role as both a ligand precursor and a phase-transfer catalyst or organocatalyst, is another exciting area of research. nottingham.ac.uk

Q & A

Basic: What are the standard laboratory synthesis protocols for Tricyclohexylphosphonium trifluoromethanesulfonate?

Methodological Answer:
Synthesis typically involves nucleophilic substitution or salt metathesis. For example, phosphonium intermediates can be generated by reacting tricyclohexylphosphine with trifluoromethanesulfonic acid (TfOH) under anhydrous conditions. A referenced approach (similar to ) uses tetrahydrofuran (THF) as a solvent and triethylamine (Et₃N) to neutralize byproducts. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration to remove salts (e.g., triethylammonium chloride) and purification via column chromatography .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ³¹P NMR to confirm the phosphonium structure and purity.
  • X-ray Crystallography: For resolving crystal structures (as in ’s supplementary data).
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and ionic composition.
  • Elemental Analysis: To validate stoichiometry.
    These methods ensure structural integrity and reproducibility in synthetic workflows .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Chemical safety goggles (OSHA 29 CFR 1910.133) and nitrile gloves to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts.
  • Waste Disposal: Follow institutional guidelines for halogenated or phosphorus-containing waste.
  • Emergency Measures: Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for moisture-sensitive reactions .

Advanced: How can computational chemistry optimize reaction pathways involving this phosphonium salt?

Methodological Answer:
Integrate quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. For example, ICReDD’s methodology () combines reaction path searches with experimental validation. Computational tools like Gaussian or ORCA predict activation energies, while machine learning (ML) algorithms analyze experimental datasets to refine conditions (e.g., solvent polarity, temperature). This reduces trial-and-error experimentation by >50% in some cases .

Advanced: How does the phosphonium center influence catalytic activity in ionic liquid media?

Methodological Answer:
The tricyclohexylphosphonium cation enhances stability in polar aprotic solvents (e.g., DMF, acetonitrile) due to its bulky, hydrophobic structure. Advanced studies compare its Lewis acidity with ammonium analogs (e.g., tetrabutylammonium salts) using cyclic voltammetry and conductivity measurements. The triflate (TfO⁻) counterion’s low nucleophilicity further promotes its utility in Friedel-Crafts or Suzuki-Miyaura couplings, as it minimizes side reactions .

Advanced: How to resolve contradictions in reaction yields when scaling up phosphonium-mediated reactions?

Methodological Answer:
Contradictions often arise from mass/heat transfer inefficiencies. Apply CRDC’s reactor design principles (, RDF2050112):

  • Microreactors: Improve mixing and thermal control for exothermic reactions.
  • In-situ Monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.
  • DoE (Design of Experiments): Statistically optimize parameters (e.g., stirring rate, reagent stoichiometry) to identify critical variables. Retrospective computational analysis () can reconcile discrepancies between small- and large-scale yields .

Advanced: What strategies mitigate decomposition of Tricyclohexylphosphonium salts under oxidative conditions?

Methodological Answer:

  • Stabilizing Additives: Introduce radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to suppress oxidation.
  • Low-Temperature Reactions: Conduct reactions at ≤0°C in anhydrous solvents (e.g., dichloromethane).
  • Atmosphere Control: Use inert gas (N₂/Ar) purging to exclude moisture and oxygen.
    Characterize decomposition products via LC-MS to identify degradation pathways .

Advanced: How to assess the compound’s role in membrane separation technologies?

Methodological Answer:
As a phase-transfer catalyst, evaluate its efficacy in liquid-liquid extraction systems (, RDF2050104):

  • Partition Coefficients: Measure logP values in biphasic solvents (e.g., water/chloroform).
  • Ion-Selective Electrodes (ISEs): Quantify ion transport efficiency across polymeric membranes.
  • Molecular Dynamics (MD): Simulate interactions with membrane matrices (e.g., Nafion®) to predict selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.